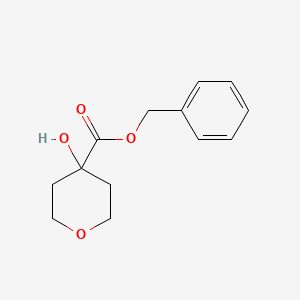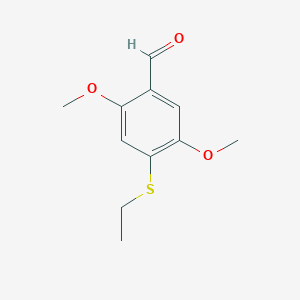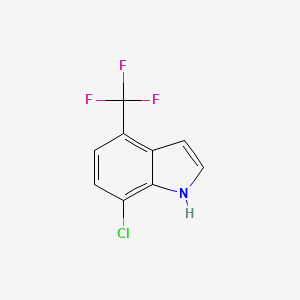
3-phenyl-1,2,4-thiadiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,2,4-thiadiazol-5(4H)-one is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and a phenyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1,2,4-thiadiazol-5(4H)-one typically involves the cyclization of thiosemicarbazides with aromatic carboxylic acids. One common method includes the reaction of phenylthiosemicarbazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-phenyl-1,2,4-thiadiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiadiazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-phenyl-1,2,4-thiadiazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent. Studies have demonstrated its ability to inhibit certain enzymes and pathways involved in disease progression.
Industry: It is used in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-phenyl-1,2,4-thiadiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes such as pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
3-phenyl-1,2,4-thiadiazol-5(4H)-one can be compared with other thiadiazole derivatives such as:
2-phenyl-1,3,4-thiadiazole: Similar structure but different ring positions, leading to distinct chemical properties and applications.
4-phenyl-1,2,3-thiadiazole: Another isomer with unique reactivity and uses.
5-phenyl-1,2,4-thiadiazole-3-thiol:
The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6N2OS |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
3-phenyl-4H-1,2,4-thiadiazol-5-one |
InChI |
InChI=1S/C8H6N2OS/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) |
InChI-Schlüssel |
RPGVJHOPAAGFGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NSC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B11759474.png)



![5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11759501.png)
![6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11759504.png)

![[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759511.png)

![2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene](/img/structure/B11759523.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759539.png)

